(E)-3-(3-ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Description

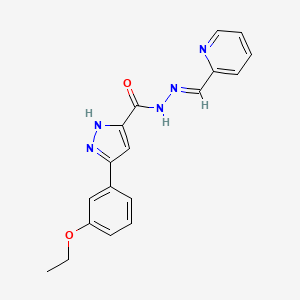

(E)-3-(3-ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide (CAS: 307350-70-5) is a pyrazole-based carbohydrazide derivative with a molecular formula of C₁₈H₁₇N₅O₂ and a molar mass of 335.36 g/mol . Its structure features a 3-ethoxyphenyl group at the pyrazole C3 position and a pyridin-2-ylmethylene substituent on the hydrazide moiety.

Properties

Molecular Formula |

C18H17N5O2 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

3-(3-ethoxyphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C18H17N5O2/c1-2-25-15-8-5-6-13(10-15)16-11-17(22-21-16)18(24)23-20-12-14-7-3-4-9-19-14/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+ |

InChI Key |

NIJZTNRRLQRUNO-UDWIEESQSA-N |

Isomeric SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=N3 |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-ethoxybenzaldehyde with 2-pyridinecarbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(3-ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a therapeutic agent. Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicine, (E)-3-(3-ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide could be studied for its potential use in drug development. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound could be utilized in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-3-(3-ethoxyphenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide would depend on its specific interactions with molecular targets. Typically, pyrazole derivatives exert their effects by binding to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to changes in their function and subsequent biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyrazole-5-carbohydrazide Derivatives

Notes:

- *Compound 26 () lacks a full molecular formula but is noted for its high anticancer activity against A549 lung cancer cells.

- The pyridin-2-ylmethylene group in the target compound may confer unique hydrogen-bonding capabilities compared to benzylidene or allylidene groups .

Pharmacological Activity Comparison

Physicochemical and Crystallographic Properties

- Crystallography: SHELX software () is widely used for structural refinement. The target compound’s E-configuration is confirmed via NMR and X-ray crystallography in analogs .

- Lipophilicity: Ethoxy and methoxy groups enhance solubility compared to nitro or chloro substituents, which may improve bioavailability .

Biological Activity

(E)-3-(3-ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including in vitro evaluations and mechanism investigations.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 342.36 g/mol. The structure features a pyrazole ring, an ethoxyphenyl group, and a pyridine moiety, which are essential for its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown promising results against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

- Mechanism : It was noted that the compound inhibits biofilm formation, which is critical in preventing chronic infections .

Anticancer Activity

Research indicates that this pyrazole derivative possesses significant anticancer properties:

- Cytotoxicity : In vitro studies demonstrated that the compound exhibits cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values were reported at approximately 49.85 µM for A549 cells .

- Mechanism of Action : The compound induces apoptosis in cancer cells, which is a vital mechanism for anticancer agents. It has been suggested that the compound may also inhibit certain kinases involved in cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 µg/mL | |

| Anticancer | A549 | 49.85 µM | |

| Anticancer | MCF7 | 12.50 µM |

Detailed Mechanistic Studies

A detailed study by Xia et al. highlighted that the compound not only inhibits cancer cell proliferation but also triggers autophagy pathways without inducing apoptosis in certain cell lines . This dual mechanism could be advantageous in developing therapeutic strategies that minimize side effects while maximizing efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.